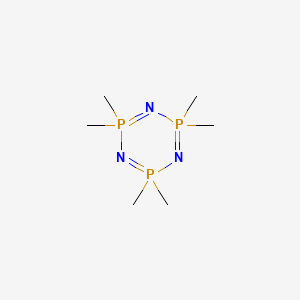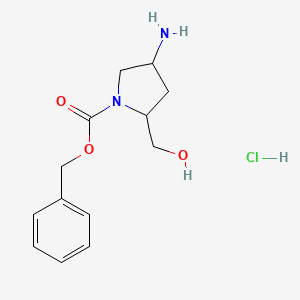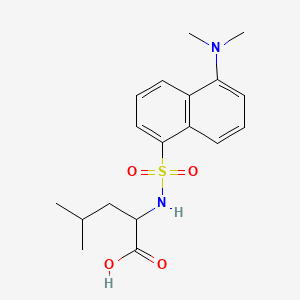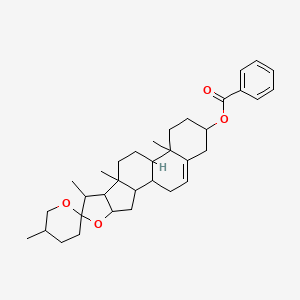![molecular formula C20H26O10 B12323913 6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-O-glucósido de peucedanol es un producto natural que se encuentra en diversas plantas, particularmente en el género Peucedanum. Es conocido por sus potenciales propiedades medicinales, que incluyen actividades antioxidantes, antiinflamatorias y antidiabéticas . El compuesto tiene una fórmula química de C21H26O11 y un peso molecular de 450,43 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 7-O-glucósido de peucedanol se puede aislar de fuentes vegetales como Peucedanum japonicum. El proceso de extracción generalmente implica la separación cromatográfica del extracto de metanol del material vegetal utilizando cromatografía en columna sobre gel de sílice, poliamida y Sephadex LH-20, seguida de cromatografía líquida de alto rendimiento preparativa (HPLC) .
Métodos de producción industrial
Los métodos de producción industrial para el 7-O-glucósido de peucedanol no están bien documentados. Los procesos de extracción y purificación utilizados en los entornos de laboratorio se pueden ampliar para aplicaciones industriales, involucrando técnicas cromatográficas y sistemas de solventes similares.
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-O-glucósido de peucedanol experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones del 7-O-glucósido de peucedanol incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo implican nucleófilos como iones hidróxido.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del 7-O-glucósido de peucedanol puede conducir a la formación de varios derivados oxidados con propiedades antioxidantes mejoradas .
Aplicaciones Científicas De Investigación
El 7-O-glucósido de peucedanol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios cromatográficos y para la síntesis de nuevos derivados con potencial bioactividad.
Biología: El compuesto se estudia por sus propiedades antioxidantes y antiinflamatorias, que son relevantes en la investigación de biología celular y molecular.
Mecanismo De Acción
El 7-O-glucósido de peucedanol ejerce sus efectos uniéndose a dianas moleculares específicas, como el receptor acoplado a proteína G 43 (GPR43). Esta unión induce la producción de prostaglandina E2 (PGE2) en los macrófagos, lo que lleva a efectos antiinflamatorios y analgésicos. El compuesto también inhibe la producción de mediadores proinflamatorios como el óxido nítrico, el factor de necrosis tumoral-α, la interleucina 6 y la interleucina 1β inhibiendo la vía del factor nuclear kappa B .
Comparación Con Compuestos Similares
El 7-O-glucósido de peucedanol comparte similitudes estructurales con otros compuestos del género Peucedanum, como el peucedanol y sus diversos derivados glucósidos. Estos compuestos difieren principalmente en la presencia y posición de los anillos glucósidos unidos a la estructura central del peucedanol . Los compuestos similares incluyen:
- Peucedanol
- 2'-O-glucósido de peucedanol
- 3'-O-glucósido de peucedanol
- Diosmetina-7-O-glucósido
El 7-O-glucósido de peucedanol es único debido a su unión glucósido específica en la posición C-7, lo que contribuye a su bioactividad distintiva y sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
6-(2,3-dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVAVPFHUPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)






![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)

![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)


